molecular formula C22H25FN4O3 B12725963 H6V8EA3Xjx CAS No. 2377533-92-9

H6V8EA3Xjx

Cat. No.: B12725963
CAS No.: 2377533-92-9
M. Wt: 412.5 g/mol
InChI Key: LWNOOYMRBAYPQR-WJDWOHSUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H6V8EA3Xjx involves multiple steps, starting with the formation of the pyrrole ring. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

H6V8EA3Xjx undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

H6V8EA3Xjx has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H6V8EA3Xjx involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

H6V8EA3Xjx can be compared with other compounds that have similar structures or functions:

The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.

Properties

CAS No.

2377533-92-9

Molecular Formula

C22H25FN4O3

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2-formyl-4-methyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C22H25FN4O3/c1-4-27(5-2)9-8-24-22(30)20-13(3)18(25-19(20)12-28)11-16-15-10-14(23)6-7-17(15)26-21(16)29/h6-7,10-12,25H,4-5,8-9H2,1-3H3,(H,24,30)(H,26,29)/b16-11-

InChI Key

LWNOOYMRBAYPQR-WJDWOHSUSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C=O

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C=O

Origin of Product

United States

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